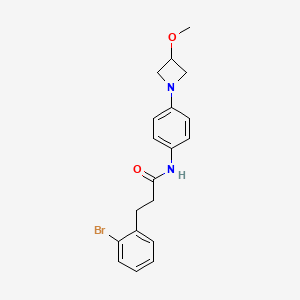

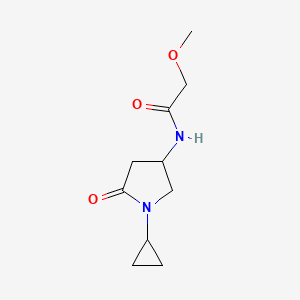

![molecular formula C18H23N7O B2755038 4,5-dimethyl-6-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine CAS No. 2309774-64-7](/img/structure/B2755038.png)

4,5-dimethyl-6-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4,5-dimethyl-6-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine is a useful research compound. Its molecular formula is C18H23N7O and its molecular weight is 353.43. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Insecticidal and Antibacterial Potential

Research has shown that derivatives of pyrimidine and pyrazole, which share structural similarities with the compound , have been synthesized and evaluated for their insecticidal and antibacterial activities. These compounds exhibit potential against certain insects and selected microorganisms, suggesting their utility in developing new insecticides and antibacterial agents (Deohate & Palaspagar, 2020).

Anticancer and Anti-5-lipoxygenase Agents

Another study highlights the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents. These derivatives have shown effectiveness in inhibiting cancer cell growth and 5-lipoxygenase activity, indicating their potential in cancer treatment and as anti-inflammatory agents (Rahmouni et al., 2016).

Antibacterial Activity and Protein Interaction

Research on novel water-soluble pyrazolo[1,5-a]pyrimidine derivatives has demonstrated their antibacterial activity. Additionally, studies into their interaction with plasma proteins provide insights into their potential pharmacokinetic behaviors and therapeutic applications (He et al., 2020).

Molecular Recognition and Drug Action

The study of pyrimidine derivatives has also extended into the examination of their molecular recognition processes, which are crucial for the targeted drug action of pharmaceuticals containing pyrimidine functionalities. This research is vital for understanding how these compounds can be used in targeted therapies (Rajam et al., 2017).

Antiviral and Cytotoxic Agents

A series of pyrazolo[3,4-d]pyrimidin-4-one derivatives have been synthesized and tested for their antiviral and cytotoxic activities. Some of these compounds have shown promising results against various viral infections and cancer cell lines, indicating their potential in developing new therapeutic agents (El-Subbagh et al., 2000).

Wirkmechanismus

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment that selectively targets tumor cells .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s interaction with the ATP-binding pocket of CDK2, preventing ATP from binding and thus stopping the kinase activity . This results in the alteration of cell cycle progression .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This results in the arrest of cell cycle progression, preventing the replication of DNA and the division of cells . This mechanism is particularly effective against rapidly dividing cells, such as cancer cells .

Pharmacokinetics

The compound’s potent inhibitory activity against cdk2 suggests that it may have favorable bioavailability .

Result of Action

The result of the compound’s action is a significant inhibition of cell growth . Most notably, the compound shows superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45-97 nM and 6-99 nM, respectively . It also shows moderate activity against HepG-2 with an IC50 range of 48-90 nM .

Biochemische Analyse

Biochemical Properties

The biochemical properties of 4,5-dimethyl-6-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine are largely determined by its interactions with various biomolecules. This compound has been found to inhibit CDK2, a key enzyme involved in cell cycle regulation . The inhibition of CDK2 by this compound is believed to be due to its ability to bind to the enzyme’s active site, thereby preventing it from catalyzing its substrate .

Cellular Effects

In cellular contexts, this compound has been shown to exert significant effects on cell function. Specifically, this compound has been found to inhibit the growth of various cell lines, including MCF-7 and HCT-116 . This inhibition is believed to be due to the compound’s ability to interfere with cell signaling pathways and gene expression, thereby disrupting cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with CDK2. This compound binds to the active site of CDK2, thereby inhibiting its activity . This inhibition results in alterations in cell cycle progression and the induction of apoptosis within cells .

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings have been found to change over time. Furthermore, long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been found to vary with dosage. While specific dosage effects have not been reported, it is known that this compound exhibits significant biological activity at low concentrations .

Metabolic Pathways

Given its biochemical properties and cellular effects, it is likely that this compound interacts with various enzymes and cofactors, potentially influencing metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well characterized. Given its biochemical properties, it is likely that this compound interacts with various transporters and binding proteins, potentially influencing its localization and accumulation within cells .

Subcellular Localization

Given its molecular mechanism of action, it is likely that this compound localizes to specific compartments or organelles within cells, potentially influencing its activity or function .

Eigenschaften

IUPAC Name |

4-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N7O/c1-12-13(2)19-10-22-18(12)26-9-14-4-6-25(7-5-14)17-15-8-23-24(3)16(15)20-11-21-17/h8,10-11,14H,4-7,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEHXODWSQNHRSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN=C1OCC2CCN(CC2)C3=NC=NC4=C3C=NN4C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(5-{[Cyclohexyl(methyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride](/img/no-structure.png)

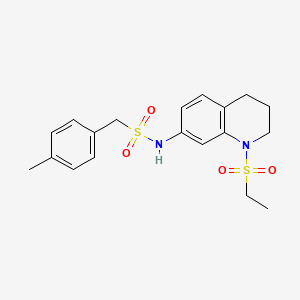

![N-[2-(1-Benzyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2754957.png)

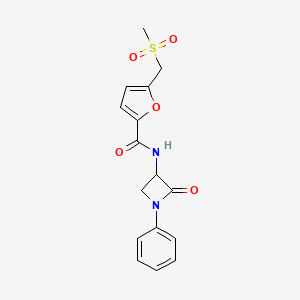

![6-methoxy-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyridine-3-carboxamide](/img/structure/B2754959.png)

![ethyl 5-(4-nitrophenyl)-4,6-dioxo-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2754962.png)

![N-ethyl-2-[7-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-phenylacetamide](/img/structure/B2754963.png)

![N-(4-ethoxyphenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2754967.png)

![propyl 2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate](/img/structure/B2754972.png)

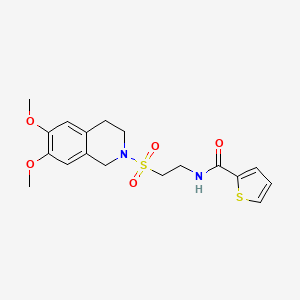

![Methyl 2-[[1-(2-fluoroethyl)-3-methylpyrazol-4-yl]amino]acetate](/img/structure/B2754974.png)

![4-[(5E)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2754977.png)